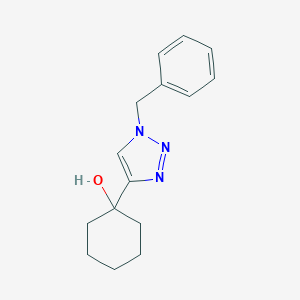

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol

Description

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a benzyl-substituted 1,2,3-triazole moiety at the 4-position of the cyclohexanol ring. This compound belongs to a class of molecules where the cyclohexanol scaffold is functionalized with heterocyclic groups, often explored for their biological activity, catalytic properties, or utility in organic synthesis. The benzyltriazolyl group likely confers unique steric and electronic properties, influencing binding affinity in biological systems or reactivity in synthetic pathways.

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-(1-benzyltriazol-4-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H19N3O/c19-15(9-5-2-6-10-15)14-12-18(17-16-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2 |

InChI Key |

SPONSQCCSGXLFS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Key Structural and Functional Differences

Substituent Impact on Biological Activity :

- The chloroindazolyl group in 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol enhances its role as a TDO2 inhibitor, likely through π-π stacking and hydrophobic interactions with the enzyme’s active site. In contrast, the benzyltriazolyl group in the target compound may exhibit different binding modes due to altered steric bulk and electronic effects .

- Allyl and methoxyphenyl substituents (e.g., in and ) prioritize synthetic utility over biological activity, enabling isomerization or photocycloaddition reactions via radical or acid-base catalytic mechanisms .

Catalytic vs. Inhibitory Roles :

- Compounds like 1-allyl-cyclohexan-1-ol are substrates in catalytic processes, whereas chloroindazolyl and benzyltriazolyl derivatives are designed for target engagement in enzyme inhibition.

Limitations in Predictive Methods: Molecular docking of 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol achieved low RMSD (0.59 Å) but failed to correlate docking scores with experimental IC₅₀ values, highlighting challenges in computational prediction for triazole/indazole-containing cyclohexanols .

Data Gaps and Research Needs

- No direct data on the synthesis, crystallography, or biological activity of 1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol were found in the evidence.

- Comparative studies with benzoxadiazole-triazole hybrids (e.g., ’s 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) suggest that spectroscopic or catalytic properties of benzyltriazolyl derivatives warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.